molecular formula C12H14ClNO6 B1371359 Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate CAS No. 214470-57-2

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

Cat. No.: B1371359
CAS No.: 214470-57-2
M. Wt: 303.69 g/mol
InChI Key: UMBVDMOFTQTPPF-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C12H14ClNO5. This compound is characterized by its complex structure, which includes a nitro group, a methoxy group, and a chloropropoxy group attached to a benzoate core. It is primarily used in various chemical research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Esterification: The nitrated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

    Chloropropoxylation: The final step involves the reaction of the ester with 3-chloropropanol in the presence of a base such as potassium carbonate to introduce the chloropropoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropoxy group, where the chlorine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium thiocyanate in an aprotic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoates: From nucleophilic substitution reactions.

    Carboxylic Acids: From the oxidation of the methoxy group.

Scientific Research Applications

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: The nitro and methoxy groups can interact with active sites of enzymes, potentially inhibiting their activity.

    Receptor Binding: The compound may bind to certain receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Methyl 4-methoxy-2-nitrobenzoate: Lacks the chloropropoxy group, making it less reactive in nucleophilic substitution reactions.

    Methyl 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzoate: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.

Uniqueness: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of the chloropropoxy group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in synthetic organic chemistry and a versatile compound for various research applications.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVDMOFTQTPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 500 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 138.0 of the solution mainly containing methyl 4-(3-chloropropoxy)-3-methoxybenzoate, 0.93 g (13.7 mmol) of sodium nitrite, and 90 mL of acetic acid. The resulting mixture was heated to 40-50° C. under stirring. To the reaction mixture was dropwise added slowly 111.5 g (215.2 mmol) of nitric acid (60 wt. %), and the mixture was kept at the same temperature for 2 hours. After the reaction was complete, 210 mL of water was added to the reaction mixture. Then, the organic portion was separated and washed with 210 mL of warm water. Analysis of the organic portion by high performance liquid chromatography (absolute quantitative analysis) indicated that 78.7 g (reaction yield: 94.5%) of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate was produced.
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0.93 g
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90 mL
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111.5 g
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210 mL
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Synthesis routes and methods II

Procedure details

In a 100 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 10.1 g (38.7 mmol) of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (purity: 99%) obtained in Reference Example III-3, 0.27 g (3.87 mmol) of sodium nitrite, and 12.5 mL of acetic acid. The resulting mixture was heated to 40° C. under stirring. To the reaction mixture was dropwise added slowly 16.2 g (154.8 mmol) of nitric acid (60 wt. %), and the mixture was kept at the same temperature for 5 hours. After the reaction was complete, 20 mL of water was added to the reaction mixture, and the aqueous mixture was cooled to 20° C., precipitating a crystalline product. The crystalline product was collected by filtration, washed successively with 30 mL of water and 30 mL of n-heptane, and dried under reduced pressure, to give 10.9 g (isolated yield: 92.0%, purity: 98% in terms of area percentage determined by high performance liquid chromatography) of methyl 5-methoxy-4-(3-chloropropoxy)-2-nitrobenzoate as a white crystalline product.
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10.1 g
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0.27 g
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12.5 mL
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16.2 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate molecules within its crystal structure?

A1: The crystal structure of this compound features two crystallographically independent molecules within its asymmetric unit []. Interestingly, the benzene rings of these two molecules are not coplanar but are slightly twisted with a dihedral angle of 9.12° []. Furthermore, these molecules are connected through weak intermolecular C—H⋯O hydrogen bonds, forming a three-dimensional network throughout the crystal lattice [].

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